methyl 3-formyl-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC18168331
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7NO3 |
|---|---|
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | methyl 3-formyl-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C7H7NO3/c1-11-7(10)6-5(4-9)2-3-8-6/h2-4,8H,1H3 |
| Standard InChI Key | WNFQCUUYLLQLGH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CN1)C=O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The core structure of methyl 3-formyl-1H-pyrrole-2-carboxylate consists of a five-membered pyrrole ring substituted with a formyl (-CHO) group at position 3 and a methyl ester (-COOCH₃) at position 2. This arrangement creates a polarized electronic environment, with the formyl group acting as an electrophilic site and the ester moiety providing steric and electronic modulation. The compound’s InChIKey (WNFQCUUYLLQLGH-UHFFFAOYSA-N) and Canonical SMILES (COC(=O)C1=C(C=CN1)C=O) provide unambiguous identifiers for its connectivity and stereochemical features.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | Methyl 3-formyl-1H-pyrrole-2-carboxylate |
| InChIKey | WNFQCUUYLLQLGH-UHFFFAOYSA-N |
| PubChem CID | 152290474 |
Synthetic Methodologies
Conventional Routes
While detailed synthetic protocols for methyl 3-formyl-1H-pyrrole-2-carboxylate are sparingly documented, its preparation likely involves functionalization of pre-existing pyrrole scaffolds. Two plausible strategies include:
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Direct Formylation: Introducing the formyl group via Vilsmeier-Haack reaction conditions, where phosphoryl chloride (POCl₃) and dimethylformamide (DMF) facilitate electrophilic substitution at position 3 of a methyl pyrrole-2-carboxylate precursor.
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Multi-Step Assembly: Constructing the pyrrole ring through Paal-Knorr synthesis using γ-diketones and ammonia, followed by sequential esterification and formylation steps.
Challenges and Optimization
The electron-rich nature of the pyrrole ring complicates selective formylation, often necessitating protective group strategies to avoid over-substitution. Additionally, the ester group’s sensitivity to hydrolysis under acidic or basic conditions requires careful control of reaction pH and temperature.
Chemical Reactivity and Mechanistic Insights
Electrophilic Reactivity
The formyl group at position 3 renders the compound highly reactive toward nucleophiles. For example, in Knoevenagel condensations, the aldehyde participates in carbon-carbon bond formation with active methylene compounds, yielding α,β-unsaturated derivatives. Similarly, the formyl group can undergo Schiff base formation with primary amines, a reaction pivotal in synthesizing imine-linked coordination polymers or pharmaceutical intermediates.
Ester Group Transformations
The methyl carboxylate at position 2 can undergo hydrolysis to yield the corresponding carboxylic acid, which may further decarboxylate under thermal conditions. Alternatively, transesterification reactions with higher alcohols enable the synthesis of diverse ester analogs.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Knoevenagel Condensation | Malononitrile, piperidine | 3-(Dicyanomethylene)pyrrole-2-carboxylate |
| Hydrolysis | NaOH (aq.), reflux | 3-Formyl-1H-pyrrole-2-carboxylic acid |
| Reductive Amination | Benzylamine, NaBH₃CN | 3-(Benzylaminomethyl)pyrrole-2-carboxylate |
Physicochemical Properties
Solubility and Stability
Methyl 3-formyl-1H-pyrrole-2-carboxylate exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water. The compound is sensitive to prolonged exposure to light and moisture, necessitating storage under inert atmospheres at low temperatures.
Spectral Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester) and ~1660 cm⁻¹ (C=O stretch of aldehyde).
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NMR (¹H): Resonances at δ 9.8–10.2 ppm (aldehyde proton), δ 7.1–7.3 ppm (pyrrole β-protons), and δ 3.8–3.9 ppm (methyl ester protons).
Applications in Scientific Research
Pharmaceutical Development
Pyrrole derivatives are extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties. Methyl 3-formyl-1H-pyrrole-2-carboxylate serves as a precursor for synthesizing N-heterocyclic carbene complexes, which exhibit potent activity against Staphylococcus aureus and Escherichia coli. Additionally, its Schiff base derivatives have shown promise in inhibiting tyrosine kinases implicated in cancer progression.
Materials Science
In organic electronics, this compound’s conjugated π-system and electron-withdrawing groups make it a candidate for organic semiconductors. Derivatives incorporating thiophene or phenyl groups have been explored in bulk heterojunction solar cells, achieving power conversion efficiencies of up to 8.2% .
Catalysis and Coordination Chemistry
The aldehyde and ester functionalities enable the compound to act as a ligand in transition metal complexes. For instance, copper(II) complexes derived from methyl 3-formyl-1H-pyrrole-2-carboxylate demonstrate enhanced catalytic activity in Ullmann coupling reactions, facilitating aryl-ether bond formation under mild conditions.
Emerging Research and Future Directions
Bioconjugation Strategies
Recent studies highlight the compound’s utility in site-specific protein labeling. The aldehyde group selectively reacts with hydrazide-modified biomolecules, enabling the development of antibody-drug conjugates (ADCs) with improved therapeutic indices.
Computational Modeling
Density functional theory (DFT) calculations predict that methyl 3-formyl-1H-pyrrole-2-carboxylate adopts a planar conformation, with partial positive charge localization at the formyl carbon (Mulliken charge: +0.32 e). This insight guides the design of derivatives with tailored electronic properties for optoelectronic applications.
Environmental Impact
Efforts to synthesize the compound via green chemistry protocols, such as using ionic liquid solvents or photocatalytic formylation, aim to reduce reliance on hazardous reagents like POCl₃.
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